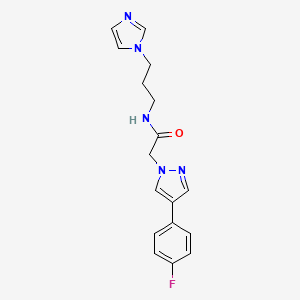![molecular formula C18H16BrNO4 B2910536 methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-46-5](/img/structure/B2910536.png)
methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the CAS Number: 439096-46-5 . It has a molecular weight of 390.23 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid .科学的研究の応用
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of benzoxazin-derived compounds. It has also been used in the study of the structure-activity relationship of benzoxazin-derived compounds and their potential therapeutic applications. Additionally, this compound has been used in the study of the metabolism of benzoxazin-derived compounds, such as their absorption, distribution, metabolism, and excretion.
作用機序
The mechanism of action of methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is not fully understood. However, it is believed that this compound acts as an agonist of the benzoxazin-derived receptor, which is involved in the regulation of physiological processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to interact with other cellular targets, such as G-protein-coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to possess anti-inflammatory, anti-apoptotic, and anti-proliferative effects. Additionally, this compound has been shown to possess anti-oxidant, anti-mutagenic, and anti-tumorigenic effects.
実験室実験の利点と制限
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in the presence of a variety of solvents and reagents. Additionally, this compound has a low toxicity profile, making it safe to handle in the laboratory. However, this compound has a number of limitations, including its low solubility in aqueous solutions and its low potency.
将来の方向性
There are a number of potential future directions for research involving methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate. These include further investigations into the biochemical and physiological effects of this compound, as well as studies on the structure-activity relationship of this compound and its potential therapeutic applications. Additionally, further research could be conducted on the metabolism of this compound and its potential interactions with other cellular targets. Finally, studies could be conducted to investigate the potential use of this compound as a drug for the treatment of various diseases.
合成法
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be synthesized using a variety of methods, including catalytic hydrogenation, palladium-catalyzed cross-coupling, and the Suzuki reaction. In the catalytic hydrogenation method, this compound is synthesized by reacting 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a hydrogenation catalyst such as palladium on carbon. In the palladium-catalyzed cross-coupling method, 4-bromobenzoyl chloride is reacted with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as sodium carbonate.
Safety and Hazards
特性
IUPAC Name |
methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVSCAMXAPTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2910454.png)
![8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910455.png)

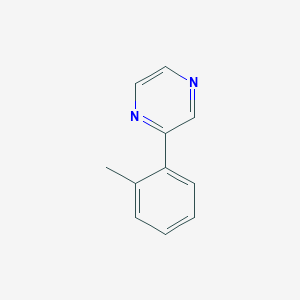



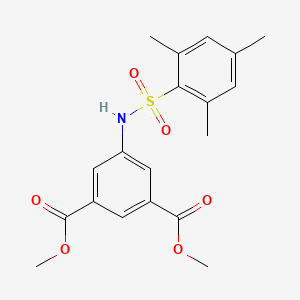
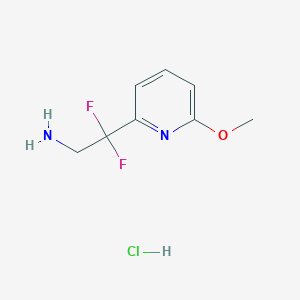
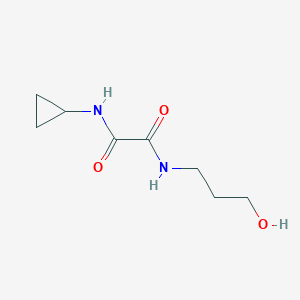
![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
![N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910474.png)
![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)
